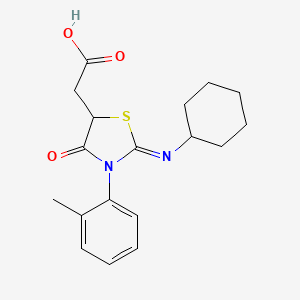
2-(Cyclohexylimino)-4-oxo-3-(o-tolyl)-5-thiazolidineacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexylimino)-4-oxo-3-(o-tolyl)-5-thiazolidineacetic acid is a complex organic compound with a unique structure that includes a cyclohexyl group, an imino group, a thiazolidine ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylimino)-4-oxo-3-(o-tolyl)-5-thiazolidineacetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of cyclohexylamine with a thiazolidine derivative under controlled conditions to form the imino group. This is followed by the introduction of the o-tolyl group through a substitution reaction. The final step involves the formation of the acetic acid moiety through oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylimino)-4-oxo-3-(o-tolyl)-5-thiazolidineacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the imino group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the o-tolyl group or the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups into the molecule, creating a variety of derivatives.
Scientific Research Applications
2-(Cyclohexylimino)-4-oxo-3-(o-tolyl)-5-thiazolidineacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylimino)-4-oxo-3-(o-tolyl)-5-thiazolidineacetic acid involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with proteins or enzymes, altering their activity. The thiazolidine ring can interact with metal ions or other cofactors, influencing biochemical pathways. The overall effect of the compound depends on its ability to modulate these interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(o-Tolyl)pyridine: Shares the o-tolyl group but has a different core structure.
Cyclohexylamine derivatives: Similar in having the cyclohexyl group but differ in other functional groups.
Thiazolidine derivatives: Share the thiazolidine ring but differ in other substituents.
Uniqueness
2-(Cyclohexylimino)-4-oxo-3-(o-tolyl)-5-thiazolidineacetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
39964-54-0 |
|---|---|
Molecular Formula |
C18H22N2O3S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[2-cyclohexylimino-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C18H22N2O3S/c1-12-7-5-6-10-14(12)20-17(23)15(11-16(21)22)24-18(20)19-13-8-3-2-4-9-13/h5-7,10,13,15H,2-4,8-9,11H2,1H3,(H,21,22) |
InChI Key |
DFYMSSYLAPFLCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(SC2=NC3CCCCC3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















